Niobium;hydroxide;phosphate
Description
Niobium hydroxide phosphate (referred to in some studies as hydrated niobium phosphate, NbOPO₄·nH₂O) is a versatile inorganic compound characterized by its dual acidic properties (Lewis and Brønsted acidity) and layered or amorphous structural motifs. It is synthesized via precipitation methods, such as the addition of orthophosphoric acid to niobium-containing precursors, forming hydrous phases with variable water content . This material is notable for its high thermal stability (retaining structure up to 400°C) and surface reactivity, making it a prominent catalyst in organic transformations like alkylation, esterification, and biomass conversion . Additionally, its interaction with calcium phosphate in biomedical coatings enhances apatite crystallinity, suggesting biocompatibility .
Properties
CAS No. |
61970-37-4 |
|---|---|
Molecular Formula |
HNbO5P-4 |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
niobium;hydroxide;phosphate |
InChI |
InChI=1S/Nb.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
CDIUFDVIGGICQJ-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Nb] |
Origin of Product |
United States |
Preparation Methods
Sol-Gel Synthesis with Phase Separation
Precursor Preparation and Gel Formation
The sol-gel method, coupled with phase separation, enables the fabrication of hierarchically porous niobium phosphate (NbP) monoliths. A niobium precursor is synthesized by dissolving ammonium niobate(V) oxalate in aqueous hydrogen peroxide ($$ \text{H}2\text{O}2 $$), with citric acid acting as a chelating agent to prevent premature precipitation of niobium hydroxide. Poly(acrylamide) and poly(ethylene glycol) are introduced as phase separation inducers, creating co-continuous macropores and gel skeletons during polymerization.
Calcination and Structural Evolution
Calcination at 600°C for 8 hours yields an amorphous NbP monolith with a high surface area ($$ S{\text{BET}} \approx 140 \, \text{m}^2/\text{g} $$) and substantial acidity (0.84 mmol-NH$$3$$/g). At 1000°C, the amorphous phase crystallizes into α-NbOPO$$_4$$, accompanied by a reduction in surface area. The amorphous structure is critical for catalytic activity, as demonstrated in fructose dehydration to 5-hydroxymethylfurfural (HMF), achieving yields of 70% in water and 90% in dimethyl sulfoxide (DMSO).
Table 1: Sol-Gel Synthesis Parameters and Outcomes
Hydrothermal Synthesis Using Surfactant Templating
Mesopore Engineering with CTAB
A patent-pending method employs cetyltrimethylammonium bromide (CTAB) as a structure-directing agent to synthesize mesoporous niobium phosphate. Aqueous solutions of niobium oxalate ($$ \text{Nb}^{5+} $$) and sodium hydrogen phosphate ($$ \text{PO}_4^{3-} $$) are mixed with CTAB under controlled pH (4–7). Hydrothermal treatment at 80–160°C for 24 hours facilitates the self-assembly of micelles, yielding a mesoporous framework.
Post-Synthesis Processing
Post-hydrothermal steps include centrifugation, washing to neutral pH, drying at 60°C, and calcination at 550°C for 6 hours. The resulting catalyst exhibits a mesopore diameter of 3–5 nm, ideal for reactant diffusion in acid-catalyzed reactions.
Table 2: Hydrothermal Synthesis Conditions from Patent Examples
| Example | $$ \text{Nb}^{5+} $$ (M) | $$ \text{PO}_4^{3-} $$ (M) | CTAB (M) | pH | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | 0.8 | 0.8 | 0.02 | 4 | 100 |
| 2 | 0.5 | 0.5 | 0.01 | 7 | 80 |
| 3 | 1.0 | 1.0 | 0.2 | 7 | 160 |
Liquid-Phase Synthesis for Amorphous Phosphate Glasses
Room-Temperature Precursor Preparation
Niobium-containing phosphate glasses are synthesized via a liquid-phase method at ambient conditions. Niobium chloride ($$ \text{NbCl}5 $$) is dissolved in a phosphoric acid ($$ \text{H}3\text{PO}_4 $$) solution with potassium and calcium nitrates. The homogeneous precursor solution is dried and calcined to form amorphous glasses, confirmed by X-ray diffraction (XRD) halo patterns.
Compositional Dependence on Network Connectivity
Energy-dispersive X-ray spectroscopy (EDS) reveals that increasing niobium content ($$ \text{Nb}2\text{O}5 $$) from 0 to 41.8 mol% correlates with a decrease in calcium oxide ($$ \text{CaO} $$) from 63.1 to 15.6 mol%. $$^{31}\text{P}$$ MAS-NMR spectra indicate that niobium alters the glass network by substituting calcium, increasing electron density around phosphorus atoms in $$ Q^0 $$ (orthophosphate) units.
Table 3: Composition and Properties of Niobium Phosphate Glasses
| Sample | $$ \text{P}2\text{O}5 $$ (mol%) | $$ \text{K}_2\text{O} $$ (mol%) | $$ \text{CaO} $$ (mol%) | $$ \text{Nb}2\text{O}5 $$ (mol%) |
|---|---|---|---|---|
| 0 Nb | 33.4 | 4.4 | 63.1 | 0 |
| 0.2 Nb | 34.3 | 8.9 | 15.6 | 41.8 |
Comparative Analysis of Synthesis Methods
Morphological and Structural Differences
Sol-gel-derived NbP monoliths exhibit hierarchical porosity (macro- and mesopores), whereas CTAB-templated materials prioritize mesopore uniformity. Liquid-phase glasses lack long-range order but offer tunable ion release profiles, making them suitable for biomedical applications.
Catalytic Performance vs. Structural Features
The amorphous NbP monolith calcined at 600°C demonstrates superior catalytic activity (7.3 × 10$$^{-2}$$ mol HMF/kg-solution·h) due to its high acidity and accessible pores. In contrast, mesoporous catalysts from hydrothermal synthesis show moderate activity but excel in stability under repetitive cycles.
Table 4: Method Comparison for Niobium Phosphate Synthesis
| Method | Pore Structure | Crystallinity | Surface Area ($$ \text{m}^2/\text{g} $$) | Key Application |
|---|---|---|---|---|
| Sol-gel | Hierarchical (macro/meso) | Amorphous | 140 | Acid catalysis |
| Hydrothermal | Mesoporous (3–5 nm) | Semi-crystalline | 90–120 | Heterogeneous catalysis |
| Liquid-phase | Non-porous | Amorphous | <10 | Ion-release glasses |
Critical Parameters Influencing Synthesis Outcomes
pH and Chelating Agents
In sol-gel synthesis, citric acid stabilizes niobium species, preventing agglomeration during gelation. Hydrothermal methods require precise pH control (4–7) to optimize CTAB micelle formation and niobium-phosphate condensation.
Calcination Temperature
Calcination below 600°C preserves amorphous structures essential for catalysis, while higher temperatures ($$>$$800°C) induce crystallization, compromising surface area.
Chemical Reactions Analysis
Niobium hydroxide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of niobium oxide phosphate by hydrogen can produce niobium phosphate with high selectivity towards ethylene .
Scientific Research Applications
Niobium hydroxide phosphate has several scientific research applications. It is used as a catalyst in chemical reactions, particularly in the dehydration of fructose to produce 5-hydroxymethylfurfural . Additionally, niobium-based compounds have shown potential as cathode materials for high-power batteries due to their high lithium diffusion rates . The compound is also studied for its electrochromic properties, which are useful in applications such as photodetection and electrochromic windows .
Mechanism of Action
The mechanism of action of niobium hydroxide phosphate involves its ability to act as a catalyst in various chemical reactions. The compound’s structure allows it to facilitate the exchange of ions and electrons, which is crucial for its catalytic activity. For example, in the oxidation of 1-naphthol, niobium phosphate exhibits high product selectivity towards 4-naphthaquinone . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Niobic Acid (Nb₂O₅·nH₂O)
- Acidity and Catalytic Performance : Niobic acid exhibits weaker Brønsted acidity compared to niobium hydroxide phosphate. For example, in the alkylation of anisole with allylic alcohol, niobium phosphate achieved 100% alcohol conversion, outperforming niobic acid (57% conversion) under identical conditions .
- Structural Stability : Niobic acid loses surface hydroxyl groups above 300°C, reducing its acidity, whereas niobium phosphate maintains structural integrity up to 400°C due to stronger P–O–Nb bonding .
- Applications : While both are used in acid catalysis, niobium phosphate is preferred for reactions requiring sustained acidity at higher temperatures, such as biodiesel production via esterification .
Niobium Oxide (Nb₂O₅)
- Surface Properties : Niobium oxide lacks phosphate groups, resulting in lower Brønsted acidity. However, it demonstrates stronger Lewis acidity, advantageous in dehydration reactions (e.g., glucose-to-HMF conversion) .
- Thermal Behavior : Nb₂O₅ undergoes phase transitions (amorphous → crystalline) above 500°C, altering catalytic activity. In contrast, niobium phosphate’s crystallinity remains stable, ensuring consistent performance .
Zirconium Phosphate (ZrP)
- Acidity Tuning : Zirconium phosphate has adjustable Brønsted/Lewis acid site ratios, enabling selective product formation in biomass conversion. For instance, niobium phosphate favors levulinic acid (24.0 mol% yield), while ZrP optimizes HMF production (24.4 mol%) from glucose .
- Structural Diversity : ZrP forms well-defined layered structures, whereas niobium phosphate exhibits variable hydration states and amorphous domains, impacting ion-exchange capacity and adsorption kinetics .
Calcium Phosphate (CaP)
- Crystallinity Enhancement : Niobium hydroxide phosphate accelerates the nucleation of crystalline hydroxyapatite in bioactive coatings, reducing the SBF soaking time required for CaP crystallization compared to niobium-free systems .
- Porosity Reduction : In corrosion-resistant coatings, niobium-doped zinc phosphate exhibits 50% lower porosity than pure zinc phosphate, improving barrier properties .
Data Tables
Table 1: Acidic Properties and Catalytic Performance
| Compound | Brønsted Acidity | Lewis Acidity | Optimal Calcination Temp. (°C) | Anisole Alkylation Conversion (%) |
|---|---|---|---|---|
| Niobium hydroxide phosphate | High | Moderate | 400 | 100 |
| Niobic acid | Moderate | Low | 300 | 57 |
| Niobium oxide | Low | High | 500 | 75 (for dehydration reactions) |
Key Research Findings
- Catalysis: Niobium hydroxide phosphate’s high Brønsted acidity and stability make it superior to niobic acid in liquid-phase alkylation, achieving >80% selectivity for monoalkylated products .
- Environmental Applications : Demonstrates high phosphate adsorption capacity (34–37 mg/g) in aqueous systems, outperforming many metal hydroxides .
Q & A
Q. What are the standard synthesis methods for niobium phosphate-based catalysts, and how do they influence material properties?
Niobium phosphate catalysts are synthesized via precipitation, calcination, or hybrid methods. For example, hydrous niobium phosphate hybrids can be prepared by dissolving metallic niobium in a HF/HNO₃ mixture, adding cellulose, and precipitating with orthophosphoric acid . The Pechini method involves dissolving niobium oxide in citric acid, followed by esterification with ethylene glycol to control crystallinity and particle size . Calcination temperatures (e.g., 300–600°C) critically affect surface acidity and catalytic activity by modifying Brønsted/Lewis acid site ratios .
Q. How are Brønsted and Lewis acid sites characterized in niobium phosphate catalysts?
Pyridine-adsorbed FTIR (py-FTIR) is the primary method. Brønsted acid sites (BAS) are identified by bands at 1545 cm⁻¹, while Lewis acid sites (LAS) appear at 1450 cm⁻¹. Quantification involves evacuating pyridine at increasing temperatures (423–673 K) to distinguish weak, medium, and strong sites. Commercial niobium phosphate typically has 163.3 µmol/g BAS and 160 µmol/g LAS .
Q. What structural insights can XRD and IR spectroscopy provide for amorphous niobium phosphate?
XRD reveals amorphous structures due to the absence of sharp diffraction peaks, indicating disordered atomic arrangements . IR spectroscopy identifies phosphate groups via asymmetric stretching at 1010 cm⁻¹ and Nb–O bonds at 620 cm⁻¹, confirming the presence of NbO₆ octahedra and PO₄ tetrahedra .
Q. How does phosphate adsorption on hydrous niobium oxide inform surface reactivity studies?
Adsorption kinetics and isotherms (e.g., Langmuir/Freundlich models) quantify phosphate binding capacity. Reverse microemulsion-synthesized hydrous niobium oxide shows a maximum adsorption capacity of ~45 mg/g, attributed to ligand exchange between phosphate and surface hydroxyl groups .
Q. What are the key parameters for evaluating catalytic activity in biomass conversion?
Glucose-to-HMF yields are optimized by varying reaction temperature (120–180°C), catalyst loading (1–5 wt%), and solvent systems (e.g., acetone-water). Niobium phosphate achieves 60–70% HMF selectivity via balanced Brønsted/Lewis acidity .
Advanced Research Questions
Q. How can design of experiments (DOE) optimize esterification reactions catalyzed by niobium phosphate?
DOE evaluates interactions between temperature (220–290°C), catalyst loading (0–0.8 g), and ethanol:oleic acid molar ratios (2:1–14:1). Canonical analysis identifies optimal conditions (e.g., 290°C, 0.8 g catalyst, 14:1 ratio), achieving 90% conversion and 70% ester yield .
Q. What role do Brønsted/Lewis acid synergies play in hydrodeoxygenation (HDO) of fatty compounds?
Brønsted acid sites protonate carbonyl groups, while Lewis sites stabilize intermediates. Niobium phosphate’s dual acidity enables HDO without external H₂, converting oleic acid to hydrocarbons (80% yield) at 300°C via decarboxylation and hydrogenation .
Q. How do thermal treatments affect oxygen diffusion and redox states in niobium phosphate glasses?
Heat treatment in oxidizing atmospheres converts Nb⁴⁺ (blue color, ESR-active) to Nb⁵⁺ (colorless). Activation energy for oxygen diffusion is 150 ± 31 kJ/mol, calculated using Fick’s law from bleaching kinetics below the glass transition temperature (730°C) .
Q. What challenges arise in structural characterization of proton-conducting niobium phosphates?
Octahedral Nb phosphates (e.g., [H₂PO₄]⁻/[HPO₄]²⁻ sheets) require neutron diffraction and solid-state NMR due to hydrogen disorder. Single-crystal XRD is limited by low crystallinity, necessitating pair distribution function (PDF) analysis for local structure insights .
Q. How does niobium doping enhance lithium iron phosphate (LiFePO₄) cathode performance?
Nb₂O₅ doping (0.5–1 wt%) during synthesis reduces particle size and improves Li⁺ diffusion. Calcination at 700°C under reducing atmosphere forms carbon-coated LiFe₀.99Nb₀.01PO₄/C, achieving 160 mAh/g capacity at 0.1C by mitigating lattice strain .
Methodological Guidance
- Catalyst Optimization : Use DOE with response surface methodology (RSM) to model non-linear parameter interactions .
- Acidity Quantification : Combine py-FTIR with NH₃-TPD for total acidity and site strength distribution .
- Redox Analysis : Employ ESR and XPS to correlate Nb⁴⁺/Nb⁵⁺ ratios with catalytic/optical properties .
- Structural Probes : Pair synchrotron XRD with PDF analysis for amorphous/crystalline phase identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
